![molecular formula C17H20N2OS B14371269 10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL CAS No. 89907-44-8](/img/structure/B14371269.png)
10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL is a compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine, where they are used as antipsychotic and antiemetic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL typically involves the reaction of phenothiazine with appropriate alkylating agents. One common method involves the use of Grignard reagents, where phenothiazine is reacted with 2-methyl-3-(methylamino)propyl magnesium bromide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and catalysts to ensure the efficient production of the desired compound. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include sulfoxides and sulfones.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the nucleophile used, such as alkylated derivatives.
Scientific Research Applications
10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its effects on cellular processes and its potential as a biochemical probe.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets. It primarily acts on the central nervous system by modulating neurotransmitter activity. The compound binds to dopamine receptors, inhibiting dopamine-mediated signaling pathways, which is crucial for its antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent with a similar mechanism of action.
Uniqueness
10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methylamino group enhances its ability to cross the blood-brain barrier, making it more effective in central nervous system applications compared to other phenothiazine derivatives .
Properties
CAS No. |
89907-44-8 |
|---|---|
Molecular Formula |
C17H20N2OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
10-[2-methyl-3-(methylamino)propyl]phenothiazin-1-ol |
InChI |
InChI=1S/C17H20N2OS/c1-12(10-18-2)11-19-13-6-3-4-8-15(13)21-16-9-5-7-14(20)17(16)19/h3-9,12,18,20H,10-11H2,1-2H3 |
InChI Key |
ATBVFJNGQYOOQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2SC3=CC=CC(=C31)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dibutyl-4-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B14371203.png)

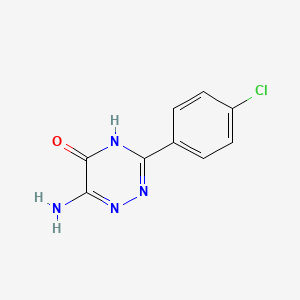
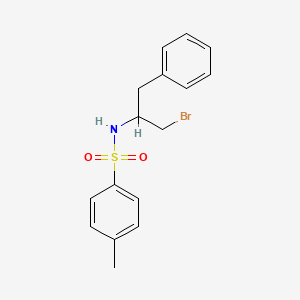

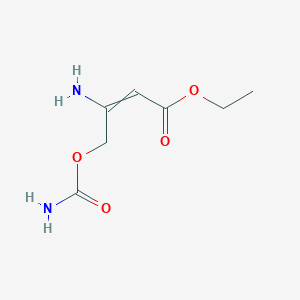
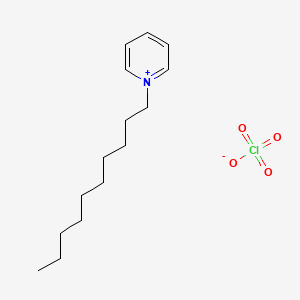


![1-(4-Methoxyphenyl)-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14371223.png)

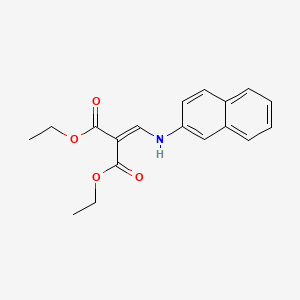
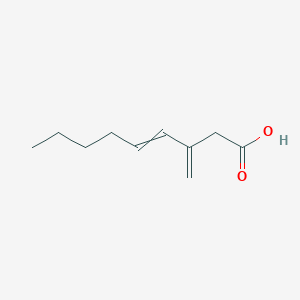
![1-Phenyl-1-[(propan-2-yl)phosphanyl]methanimine](/img/structure/B14371251.png)
